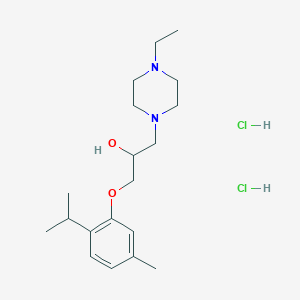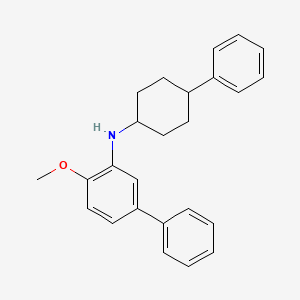
(4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine, commonly known as Methoxetamine (MXE), is a dissociative anesthetic drug that was first synthesized in 2010. MXE belongs to the arylcyclohexylamine class of compounds and has a similar chemical structure to ketamine and phencyclidine (PCP). Since its discovery, MXE has gained popularity in the research community due to its unique pharmacological properties and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
(4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has been studied extensively in the research community for its potential therapeutic applications. This compound has been shown to have anxiolytic, antidepressant, and analgesic properties. This compound has also been studied for its potential use in treating addiction and withdrawal symptoms. This compound has been shown to reduce drug-seeking behavior in animal models of addiction and may have potential as a treatment for opioid addiction.
Wirkmechanismus
(4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine acts as a non-competitive NMDA receptor antagonist. This compound binds to the PCP site on the NMDA receptor and blocks the ion channel, preventing the influx of calcium ions into the cell. This results in a decrease in glutamate release and neuronal excitability. This compound also affects the serotonin and dopamine systems, leading to its anxiolytic and antidepressant properties.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to increase heart rate, blood pressure, and body temperature. This compound also affects the respiratory system, causing shallow breathing and respiratory depression at high doses. This compound has been shown to have neuroprotective properties, protecting against ischemic brain injury in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
(4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has several advantages for lab experiments. This compound is relatively easy and inexpensive to synthesize, making it accessible for researchers. This compound has a unique pharmacological profile, making it a valuable tool for studying the NMDA receptor and the glutamate system. However, this compound has several limitations. This compound has a narrow therapeutic window, meaning that the difference between a therapeutic dose and a toxic dose is small. This compound also has the potential for abuse, making it difficult to control in laboratory settings.
Zukünftige Richtungen
There are several future directions for (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine research. This compound has potential as a treatment for opioid addiction, and further research is needed to explore this potential. This compound may also have potential as a treatment for depression and anxiety, and further research is needed to explore this potential. This compound may also have potential as a neuroprotective agent, and further research is needed to explore this potential. Finally, this compound may have potential as a tool for studying the NMDA receptor and the glutamate system, and further research is needed to explore this potential.
Conclusion
In conclusion, this compound is a dissociative anesthetic drug that has gained popularity in the research community due to its unique pharmacological properties and potential therapeutic applications. This compound acts as a non-competitive NMDA receptor antagonist and affects the serotonin and dopamine systems, leading to its anxiolytic and antidepressant properties. This compound has several advantages and limitations for lab experiments, and there are several future directions for this compound research. This compound has the potential to be a valuable tool for studying the NMDA receptor and the glutamate system and may have potential as a treatment for opioid addiction, depression, and anxiety.
Synthesemethoden
(4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine can be synthesized through a two-step process. The first step involves the condensation of 3-methoxyphenylacetonitrile with cyclohexanone in the presence of sodium ethoxide to form 3-(4-methoxyphenyl)-3-phenylpropanenitrile. The second step involves the reduction of the nitrile group using lithium aluminum hydride to produce this compound.
Eigenschaften
IUPAC Name |
2-methoxy-5-phenyl-N-(4-phenylcyclohexyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO/c1-27-25-17-14-22(20-10-6-3-7-11-20)18-24(25)26-23-15-12-21(13-16-23)19-8-4-2-5-9-19/h2-11,14,17-18,21,23,26H,12-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYYUJVVXQJRFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NC3CCC(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

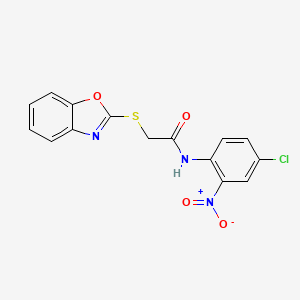
![1-(2-pyrimidinyl)-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane](/img/structure/B5130819.png)
![2-fluoro-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide](/img/structure/B5130830.png)
![N~2~-(3,4-dichlorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5130838.png)
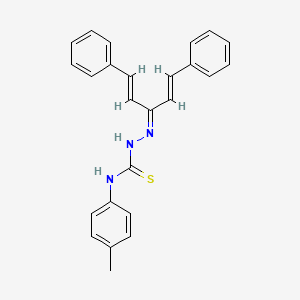
![2-chloro-N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5130851.png)
![N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-1-butanamine](/img/structure/B5130853.png)
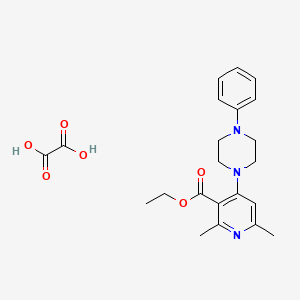
![1-[(4-bromophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5130881.png)


![3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-8-[(1-methyl-1H-indol-3-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5130914.png)

